5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid
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Overview
Description
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid is an organic compound with a complex structure that includes a diethylamino group, a hydroxy group, a keto group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylpentanoic Acid Backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Diethylamino Group: This step involves the reaction of the intermediate compound with diethylamine under basic conditions.
Oxidation to Form the Keto Group: The final step involves the oxidation of the hydroxy group to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxy group.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Diethylamine, other amines.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Condensation: Formation of larger organic molecules.
Scientific Research Applications
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid involves its interaction with various molecular targets. The diethylamino group can interact with receptors or enzymes, while the hydroxy and keto groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-oxo-4-phenylpentanoic acid: Lacks the diethylamino group.
5-(Methylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid: Contains a methylamino group instead of a diethylamino group.
5-(Diethylamino)-4-hydroxy-4-phenylpentanoic acid: Lacks the keto group.
Uniqueness
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid is unique due to the presence of both the diethylamino group and the keto group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactions and potential therapeutic applications.
Properties
CAS No. |
22742-69-4 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-16(4-2)14(19)15(20,11-10-13(17)18)12-8-6-5-7-9-12/h5-9,20H,3-4,10-11H2,1-2H3,(H,17,18) |
InChI Key |
LBOYLXYGLCAZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(CCC(=O)O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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